molecular formula C12H9FN2O2 B1299657 2-[(2-Fluorophenyl)amino]nicotinic acid CAS No. 57978-54-8

2-[(2-Fluorophenyl)amino]nicotinic acid

Cat. No.: B1299657
CAS No.: 57978-54-8
M. Wt: 232.21 g/mol
InChI Key: APJRFLHMLYOPJK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-[(2-Fluorophenyl)amino]nicotinic acid typically involves the reaction of 2-fluoroaniline with nicotinic acid under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-[(2-Fluorophenyl)amino]nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and suitable solvents.

Scientific Research Applications

2-[(2-Fluorophenyl)amino]nicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-[(2-Fluorophenyl)amino]nicotinic acid can be compared with other similar compounds, such as:

Biological Activity

2-[(2-Fluorophenyl)amino]nicotinic acid, with the molecular formula C12_{12}H9_9FN2_2O2_2 and a molecular weight of 232.21 g/mol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with nicotinic acid under controlled conditions. The reaction often requires specific solvents and catalysts to optimize yield and purity. The following table summarizes the synthesis routes:

Reactants Product Conditions
2-Fluoroaniline + Nicotinic AcidThis compoundSolvent: Ethanol, Catalyst: HCl

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a positive allosteric modulator (PAM), enhancing receptor activity without directly activating the receptor itself. This modulation can lead to various physiological effects, including:

  • Enhanced neurotransmission : By increasing the efficacy of acetylcholine at nAChRs.
  • Neuroprotection : Potentially reducing neuronal damage in neurodegenerative conditions.

Biological Activity

Recent studies have demonstrated that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : In vitro tests have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .
  • Cytotoxicity : It has been evaluated for cytotoxic effects in various cell lines, indicating potential applications in cancer therapy.

Table: Biological Activity Summary

Activity Type Effect Measurement
AntimicrobialEffective against Gram-positive bacteriaMIC = 1.95–15.62 µg/mL
CytotoxicityVariable effects in cancer cell linesIC50_{50} values not specified

Case Studies

  • Study on Neuroprotective Effects : Research involving animal models demonstrated that compounds similar to this compound could reduce infarction size and neuronal damage post-stroke, suggesting a protective role against ischemic injury .
  • Modulation of nAChRs : A study characterized several derivatives as PAMs at human α7 nAChRs, revealing that modifications in structure could significantly alter their efficacy and selectivity .

Table: Case Study Findings

Study Focus Findings Reference
NeuroprotectionReduced neuronal damage
nAChR ModulationEnhanced receptor activity

Pharmacological Applications

The compound has potential therapeutic applications in:

  • Neurodegenerative Diseases : By modulating nAChRs, it may offer benefits in conditions like Alzheimer's disease.
  • Infectious Diseases : Its antimicrobial properties position it as a candidate for developing new antibiotics.

Properties

IUPAC Name

2-(2-fluoroanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)15-11-8(12(16)17)4-3-7-14-11/h1-7H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJRFLHMLYOPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368455
Record name 2-[(2-fluorophenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57978-54-8
Record name 2-[(2-fluorophenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g of 2-chloronicotinic acid and 31 ml of 2-fluoroaniline in 180 ml of xylene are refluxed for 5 hours. The precipitate is filtered off and washed with xylene and then with water to yield the desired compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

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